2-{[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-3-yl]oxy}pyrazine
Description
2-{[1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)piperidin-3-yl]oxy}pyrazine is a heterocyclic compound featuring a pyrazine core linked via an ether-oxygen bridge to a piperidine ring, which is further substituted with a 2,3-dihydro-1,4-benzodioxine-2-carbonyl group. This structure combines aromatic, oxygen-rich, and nitrogen-containing moieties, making it a candidate for diverse pharmacological applications, particularly in enzyme inhibition or receptor modulation. The benzodioxine moiety enhances lipophilicity and metabolic stability, while the pyrazine and piperidine groups contribute to hydrogen bonding and conformational flexibility .
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl-(3-pyrazin-2-yloxypiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c22-18(16-12-23-14-5-1-2-6-15(14)25-16)21-9-3-4-13(11-21)24-17-10-19-7-8-20-17/h1-2,5-8,10,13,16H,3-4,9,11-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZABXCQZATBGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2COC3=CC=CC=C3O2)OC4=NC=CN=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-3-yl]oxy}pyrazine typically involves multiple steps:
Formation of 2,3-dihydro-1,4-benzodioxine: This can be achieved through ring-closing metathesis using a nitro-Grela catalyst.
Synthesis of the piperidine derivative: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine derivatives.
Coupling of the benzodioxine and piperidine moieties: This step involves the formation of a carbonyl linkage between the two rings.
Formation of the pyrazine ring:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxine moiety.
Reduction: Reduction reactions can occur at the carbonyl group linking the benzodioxine and piperidine rings.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions used. For example, oxidation of the benzodioxine moiety can lead to the formation of quinones, while reduction of the carbonyl group can yield alcohols.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting neurological disorders.
Materials Science: Its ability to undergo various chemical reactions makes it useful in the synthesis of advanced materials.
Biological Research: The compound can be used as a probe to study various biological pathways.
Mechanism of Action
The mechanism of action of 2-{[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-3-yl]oxy}pyrazine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may interact with neurotransmitter receptors or enzymes involved in signal transduction pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Core Heterocyclic Systems
- Pyrazine Derivatives: 2-((1-((3-Methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine (): Replaces the benzodioxine carbonyl with a sulfonamide group, reducing lipophilicity (logP ~1.5) but improving solubility. 3,5-Di(piperidin-4-yl)pyrazin-2-amine (): Lacks the benzodioxine group but retains dual piperidine-pyrazine motifs, favoring interactions with amine-binding enzymes like lysine demethylases .
Benzodioxine Derivatives :
- 1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-amine hydrochloride (): Substitutes the pyrazine-oxy group with an amine, altering pharmacokinetics (higher basicity, pKa ~9.5) and enabling salt formation for improved crystallinity .
- Doxazosin Impurity B (): Shares the benzodioxine-carbonyl-piperazine scaffold, highlighting structural similarities to adrenergic receptor antagonists .
Functional Group Variations
- Carbonyl vs. Sulfonamide : The benzodioxine carbonyl in the target compound increases logP (~2.8) compared to sulfonamide analogs (logP ~1.5), favoring blood-brain barrier penetration .
- Ether vs. Methylenyl Linkers : The ether bridge in the target compound (vs. methylenyl in ’s 2-{[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one ) reduces conformational flexibility but enhances metabolic stability by resisting oxidative cleavage .
Pharmacological and Physicochemical Properties
Biological Activity
The compound 2-{[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-3-yl]oxy}pyrazine is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 298.77 g/mol. The structure includes a pyrazine ring linked to a piperidine moiety and a benzodioxine carbonyl group, which may contribute to its biological activity.
Biological Activity Overview
Research into the biological activity of this compound indicates several potential therapeutic applications:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of benzodioxines exhibit antimicrobial properties. The presence of the piperidine and pyrazine rings may enhance this activity through various mechanisms, such as disrupting bacterial cell walls or inhibiting essential enzymes.
- Cytotoxic Effects : Some compounds with similar structures have shown cytotoxic effects against cancer cell lines. For instance, studies have reported that modifications to the piperidine structure can lead to increased potency in inhibiting tumor cell proliferation.
- Neuroprotective Properties : The incorporation of benzodioxine derivatives has been linked to neuroprotective effects, potentially through antioxidant mechanisms or modulation of neurotransmitter systems.
The biological mechanisms underlying the activity of this compound can be summarized as follows:
- Enzyme Inhibition : Compounds similar to 2-{[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-3-yl]oxy}pyrazine have been shown to inhibit enzymes critical for cellular metabolism in pathogens.
- Receptor Modulation : The interaction with various receptors involved in neurotransmission and immune response may explain some of its observed effects.
Case Studies and Research Findings
Several studies have evaluated the biological activities of related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
